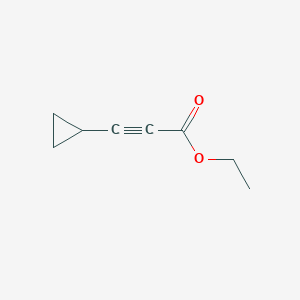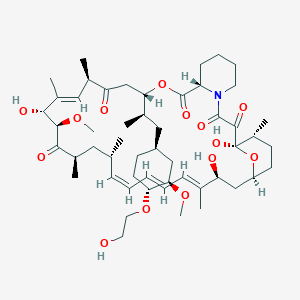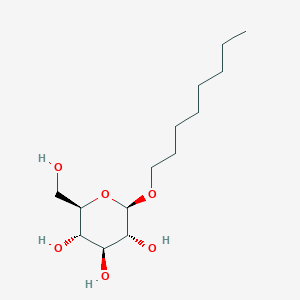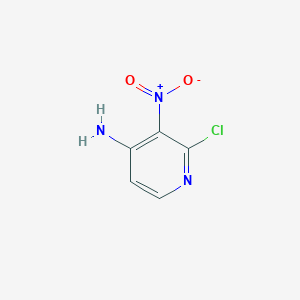![molecular formula C10H8Cl2N2O4S2 B048910 3-[(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid CAS No. 124802-90-0](/img/structure/B48910.png)
3-[(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with the molecular formula C10H8Cl2N2O4S2 and a molecular weight of 355.2 g/mol. This compound belongs to the class of benzothiadiazine derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
The synthesis of 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One common method includes the reaction of 6,7-dichloro-2H-1,2,4-benzothiadiazine 1,1-dioxide with 3-mercaptopropionic acid under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Chemical Reactions Analysis
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its biological effects . The compound’s structure allows it to bind to these targets and alter their function, which can result in antimicrobial or antifungal activity .
Comparison with Similar Compounds
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique compared to other benzothiadiazine derivatives due to its specific substituents. Similar compounds include:
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its fungicidal properties.
5,7-Dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its potential as an antimicrobial agent.
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
CAS No. |
124802-90-0 |
|---|---|
Molecular Formula |
C10H8Cl2N2O4S2 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-[(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S2/c11-5-3-7-8(4-6(5)12)20(17,18)14-10(13-7)19-2-1-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
InChI Key |
PMAPJEGNCXSGPZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)





![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)





